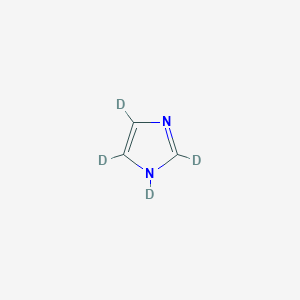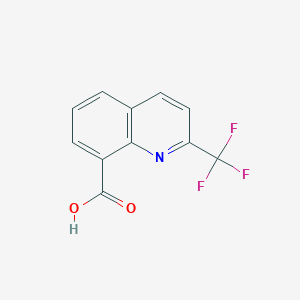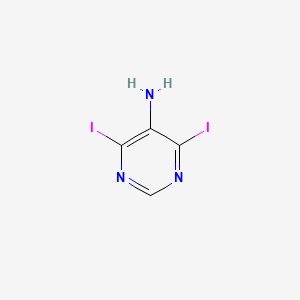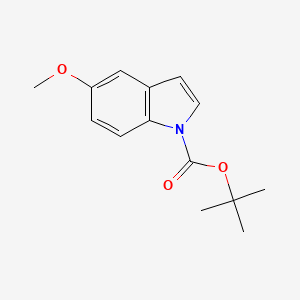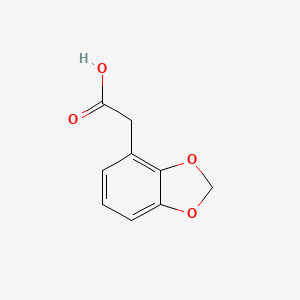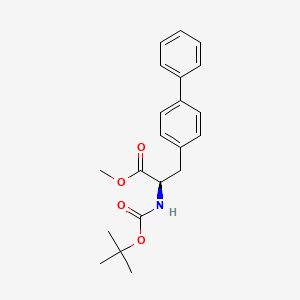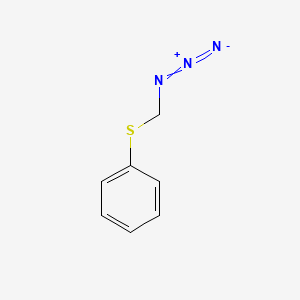
Azidomethyl phenyl sulfide
Descripción general
Descripción
Azidomethyl phenyl sulfide, also known as phenylthiomethyl azide, is an organic compound with the molecular formula C7H7N3S. It is characterized by the presence of an azide group (-N3) attached to a phenyl sulfide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azidomethyl phenyl sulfide can be synthesized through a multi-step process. One common method involves the reaction of phenylthiomethyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Azidomethyl phenyl sulfide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, dimethylformamide (DMF), acetonitrile.
Click Chemistry: Copper(I) catalysts, alkynes, solvents like tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4), ether solvents.
Major Products Formed:
Substitution Reactions: Various azide derivatives.
Click Chemistry: Triazole derivatives.
Reduction Reactions: Amines.
Aplicaciones Científicas De Investigación
Azidomethyl phenyl sulfide has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of azidomethyl phenyl sulfide primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly efficient and selective, making it valuable for various applications .
Comparación Con Compuestos Similares
Phenylthiomethyl chloride: A precursor in the synthesis of azidomethyl phenyl sulfide.
Benzyl azide: Another azide-containing compound used in organic synthesis.
Phenyl azide: Similar in structure but lacks the sulfide moiety.
Uniqueness: this compound is unique due to the presence of both an azide group and a phenyl sulfide moiety. This combination imparts distinct reactivity and makes it a versatile compound for various synthetic applications .
Propiedades
IUPAC Name |
azidomethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQGRMGPIMCXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472767 | |
| Record name | Azidomethyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77422-70-9 | |
| Record name | Azidomethyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Azidomethyl phenyl sulfide function as an aminating agent?
A1: this compound acts as a synthetic equivalent of NH₂ [, ]. It reacts with Grignard reagents, replacing the magnesium halide with an azide-containing group. This intermediate can then be reduced to yield the corresponding amine [].
Q2: What is known about the stereochemistry of this amination reaction?
A2: Studies using a chiral Grignard reagent have shown that the amination reaction using this compound proceeds with full retention of configuration at the reacting carbon center []. This is a significant finding, as it allows for the synthesis of enantiomerically pure amines.
Q3: What are the safety considerations associated with this compound?
A3: As with many azides, this compound poses a potential explosion hazard, especially with heat or shock. Distillation should always be done under reduced pressure and below 110°C []. Storage in a cool, dark place under inert atmosphere is recommended. Additionally, some triazene intermediates formed during the amination reaction may be carcinogenic, necessitating careful handling [].
Q4: Beyond simple amination, what other synthetic applications does this compound have?
A4: this compound has proven useful in synthesizing more complex molecules. For example, it facilitates the amination and oxidation of α,α-disubstituted ester enolates via 1,2,3-triazol-5-ones []. Additionally, it acts as a synthetic equivalent of methyl azide in the production of methylaziridines []. Furthermore, substituted α-azido sulfides derived from this compound can undergo Beckmann-type rearrangements to yield lactams and imino thioethers [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


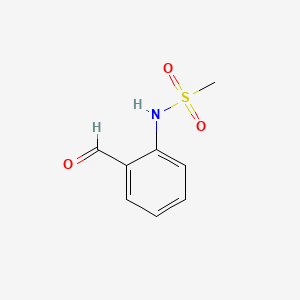
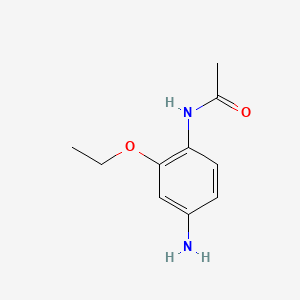
![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
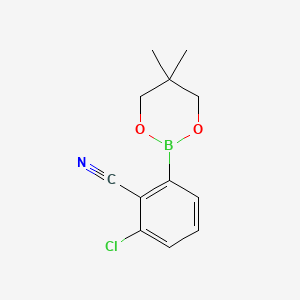
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)
